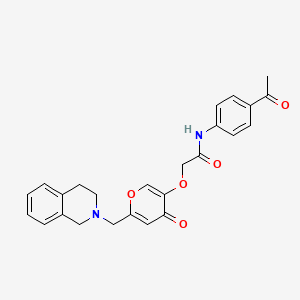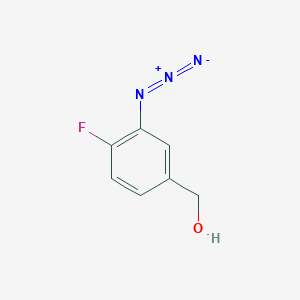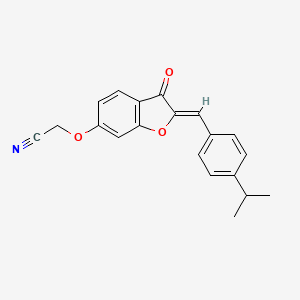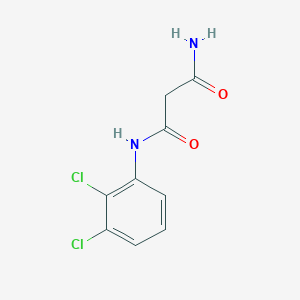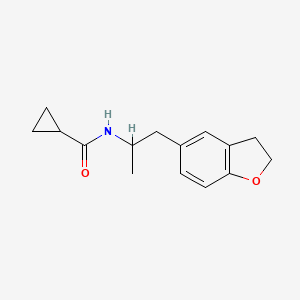![molecular formula C16H28N2O3 B2468437 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-cyclohexylurea CAS No. 899957-78-9](/img/structure/B2468437.png)
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Dioxaspiro[4.5]decan-2-ylmethyl” is a chemical compound that is part of the structure of many other compounds . It has a molecular weight of 172.22 .
Molecular Structure Analysis
The molecular structure of “1,4-Dioxaspiro[4.5]decan-2-ylmethyl” compounds is characterized by a spirocyclic structure, which includes a cyclical ether and a cyclohexane ring .Chemical Reactions Analysis
The chemical reactions involving “1,4-Dioxaspiro[4.5]decan-2-ylmethyl” compounds can be complex and varied, depending on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Dioxaspiro[4.5]decan-2-ylmethyl” compounds can vary widely. For example, “1,4-Dioxaspiro[4.5]decan-2-ylmethanol” has a molecular weight of 172.221 Da and a monoisotopic mass of 172.109940 Da .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized using various methods. For instance, Becker and Flynn (1992) demonstrated a synthesis process involving reductive homologation and a double-Mannich condensation (Becker & Flynn, 1992). Similarly, Kurniawan et al. (2017) synthesized novel compounds from oleic acid using a sonochemical method, indicating its potential as a biolubricant (Kurniawan et al., 2017).
Bifunctional Synthetic Intermediate : Zhang Feng-bao (2006) noted its use as a bifunctional synthetic intermediate in the production of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Chemical Properties and Applications : Farkas et al. (2015) explored the chemical properties of derivatives of this compound, specifically investigating their synthesis through palladium-catalysed aminocarbonylation (Farkas, Petz, & Kollár, 2015). Tsai et al. (2008) studied its role as an intermediate in asymmetric synthesis of α-hydroxyalkanoic acids (Tsai, Su, & Lin, 2008).
Synthesis of Complex Molecules : The compound has been used in the synthesis of complex molecules such as vic-dioximes and their metal complexes, as explored by Canpolat and Kaya (2004) (Canpolat & Kaya, 2004).
Biological Evaluation
Nematicidal Activity : Srinivas et al. (2008) synthesized derivatives for antibacterial, antifungal, and nematicidal activities, highlighting its potential in pest control (Srinivas, Nagaraj, & Reddy, 2008).
Receptor Agonists : Franchini et al. (2017) reported on derivatives of this compound as 5-HT1A receptor agonists, useful in neurological and pain control applications (Franchini et al., 2017).
Stereochemical Studies : Neilson et al. (1971) conducted stereochemical studies of optically active derivatives, contributing to our understanding of molecular interactions in organic chemistry (Neilson, Zakir, & Scrimgeour, 1971).
Phase Equilibria and Solubility
- Solubility in Sustainable Solvents : Melo et al. (2012) examined the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents, contributing to the design of alternative reactions and extraction/separation processes (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-15(18-13-7-3-1-4-8-13)17-11-14-12-20-16(21-14)9-5-2-6-10-16/h13-14H,1-12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCKSOHCMYHZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

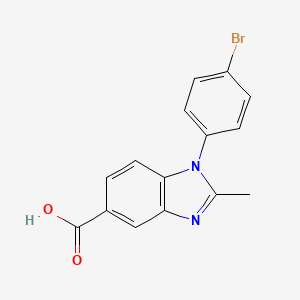
![tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate](/img/structure/B2468356.png)
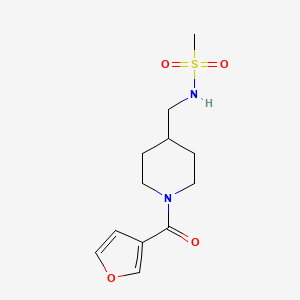
![Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2468358.png)

![[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2468361.png)



